molecular formula C16H12N2S B14709008 3,4-diphenyl-1H-pyridazine-6-thione CAS No. 13035-78-4

3,4-diphenyl-1H-pyridazine-6-thione

Cat. No.: B14709008
CAS No.: 13035-78-4
M. Wt: 264.3 g/mol
InChI Key: UZOSYUWFZOJMHE-UHFFFAOYSA-N
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Description

3,4-diphenyl-1H-pyridazine-6-thione is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diphenyl-1H-pyridazine-6-thione typically involves the reaction of 3,4-diphenylpyridazine with thiourea. The process begins with the preparation of the 3,4-diphenylpyridazine precursor, which is then treated with thiourea in absolute ethanol to form a thiouronium salt. This intermediate is subsequently hydrolyzed with sodium hydroxide and acidified with hydrochloric acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-diphenyl-1H-pyridazine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-diphenyl-1H-pyridazine-6-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diphenyl-1H-pyridazine-6-thione involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diphenyl-1H-pyridazine-6-thione is unique due to the presence of both phenyl groups and the thione moiety, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

13035-78-4

Molecular Formula

C16H12N2S

Molecular Weight

264.3 g/mol

IUPAC Name

3,4-diphenyl-1H-pyridazine-6-thione

InChI

InChI=1S/C16H12N2S/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19)

InChI Key

UZOSYUWFZOJMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)NN=C2C3=CC=CC=C3

Origin of Product

United States

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